

A Technical Guide to the Physical Characteristics of 1,4-BenzeneDimethanol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-BenzeneDimethanol-d4

Cat. No.: B118106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical characteristics of **1,4-BenzeneDimethanol-d4**, a deuterated isotopologue of 1,4-BenzeneDimethanol. This compound is of significant interest in pharmaceutical research and development, primarily serving as an internal standard for analytical quantification. Below, we present its core physical properties, relevant experimental protocols for their determination, and its application within a typical research workflow.

Introduction to Deuterated Compounds

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are invaluable tools in drug discovery and development. This isotopic substitution can subtly alter a molecule's properties, most notably increasing its metabolic stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In the context of **1,4-BenzeneDimethanol-d4**, its primary application is not as a therapeutic agent itself, but as a tracer or internal standard for the highly accurate quantification of its non-deuterated counterpart in biological matrices using techniques like mass spectrometry.^[1]

Physical and Chemical Properties

The introduction of four deuterium atoms into the 1,4-BenzeneDimethanol structure results in a predictable increase in molecular weight. While specific experimental data for the melting and

boiling points of the deuterated form are not widely published, they are expected to be very similar to the parent compound. The key physical properties are summarized for comparison in the table below.

Property	1,4-Benzenedimethanol-d4	1,4-Benzenedimethanol
Synonyms	α,α' -Dihydroxy-p-xylene-d4	p-Xylene- α,α' -diol, Terephthalyl alcohol
Appearance	Not specified (typically a white solid)	White crystalline powder or needles[2][3]
CAS Number	1158734-28-1[1]	589-29-7[2][4]
Molecular Formula	$C_8H_6D_4O_2$	$C_8H_{10}O_2$ [2][5]
Molecular Weight	142.19 g/mol	138.16 g/mol [2][6]
Melting Point	Data not available	114-118 °C[2][7]
Boiling Point	Data not available	138-143 °C @ 1 mmHg[2][7]
Solubility	Data not available	Soluble in methanol, ether, toluene, and hot water[7]

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical characteristics listed above. These protocols are generally applicable to crystalline organic solids like 1,4-Benzenedimethanol and its deuterated analogue.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a pure substance.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of approximately 3 mm.[8]

- Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[8]
- Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T1-T2.[9]

Boiling Point Determination (Thiele Tube Method)

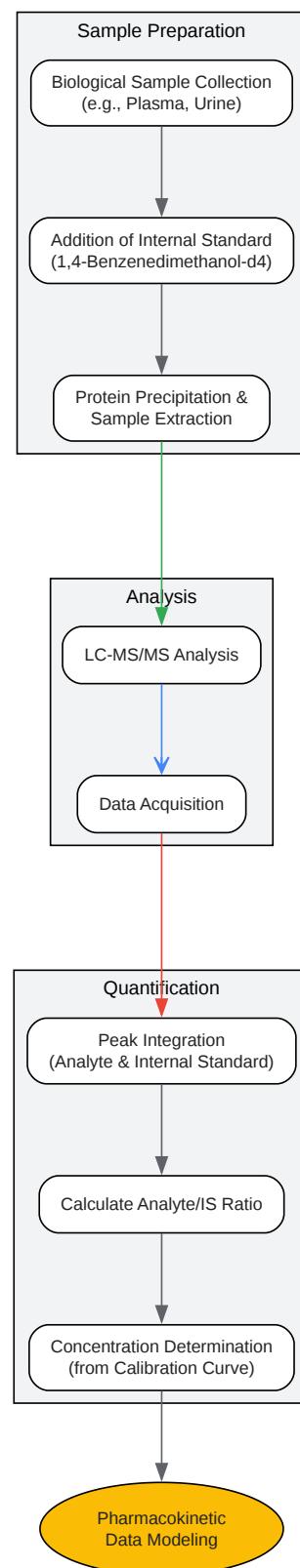
This method is suitable for determining the boiling point of small quantities of a liquid. For a solid like 1,4-Benzenedimethanol, it would first need to be melted.

Methodology:

- Sample Preparation: A small test tube is filled to about half-full with the sample liquid. A capillary tube, sealed at one end, is inverted and placed into the test tube.[10]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.[10]
- Heating: The side arm of the Thiele tube is gently and continuously heated, which allows for uniform heat circulation.[10][11]
- Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the bubbling stops and liquid begins to be drawn into the capillary tube is recorded as the boiling point.[11][12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]


Methodology:

- Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14]
- Phase Separation: The suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert syringe filter.[14]
- Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a standard calibration curve. [14]
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[14]

Application in Research Workflows

1,4-Benzenedimethanol-d4 is primarily used as an internal standard in quantitative bioanalysis. Its chemical behavior is nearly identical to its non-deuterated (proto) analogue, but its increased mass allows it to be distinguished by a mass spectrometer. This property is critical for correcting for sample loss during preparation and for variations in instrument response.

The following diagram illustrates a typical workflow for a pharmacokinetic study where **1,4-Benzenedimethanol-d4** would be used.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,4-Benzenedimethanol | lookchem [lookchem.com]
- 4. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 5. 1,4-Benzenedimethanol [webbook.nist.gov]
- 6. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 1,4-Benzenedimethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118106#physical-characteristics-of-1-4-benzenedimethanol-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com